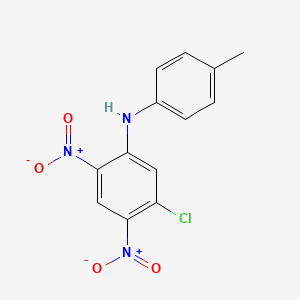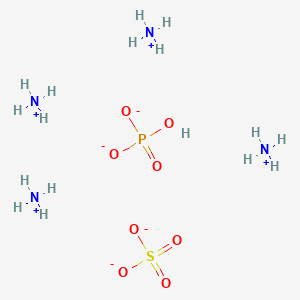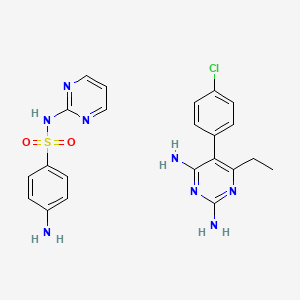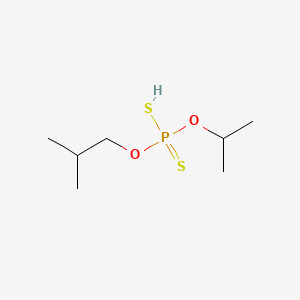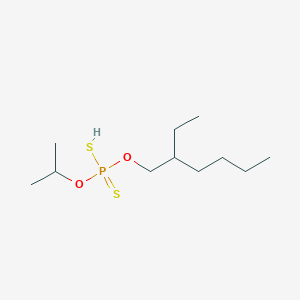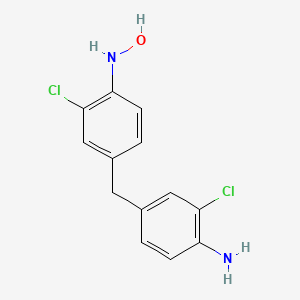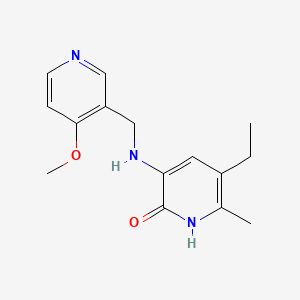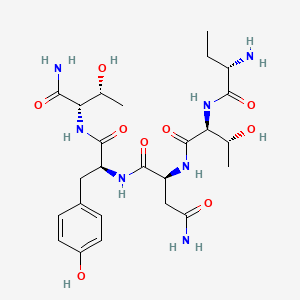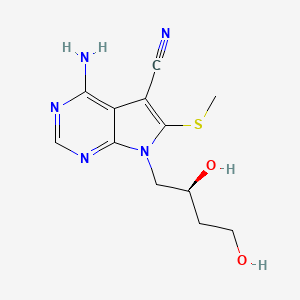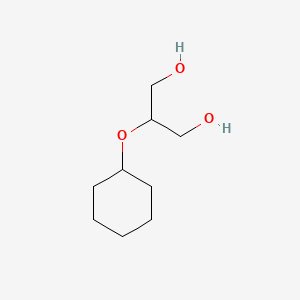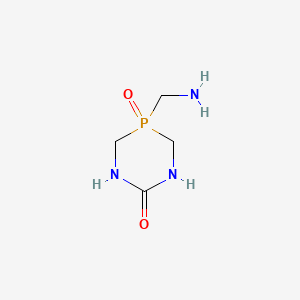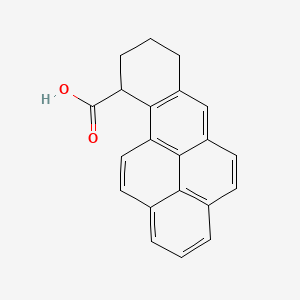
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and potential applications in various scientific fields. It is a derivative of benzopyrene, which is a well-known polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the polycyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in drug development and cancer research.
Industry: Utilized in the production of advanced materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to mutations and potential carcinogenic effects. It is also known to interact with enzymes and proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: A benzopyrene derivative known for its mutagenic properties.
6-Nitro-7,8,9,10-tetrahydrobenzo(pqr)tetraphene: A nitro-substituted derivative with distinct chemical properties.
Uniqueness: 7,8,9,10-Tetrahydrobenzo(pqr)tetraphene-10-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
86803-22-7 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
7,8,9,10-tetrahydrobenzo[a]pyrene-10-carboxylic acid |
InChI |
InChI=1S/C21H16O2/c22-21(23)17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17H,2,5-6H2,(H,22,23) |
InChI-Schlüssel |
BTSKMJQUPBUHHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


